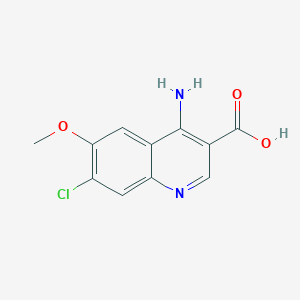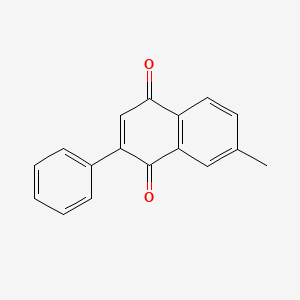
7-Methyl-2-phenylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-phenylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene ring system substituted with a methyl group at the 7th position and a phenyl group at the 2nd position. Naphthoquinones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with an appropriate aryl aldehyde in the presence of a catalyst. For instance, L-proline has been used as a green organocatalyst under reflux conditions in ethanol to synthesize hydroxy-substituted naphthalene-1,4-dione derivatives . The reaction typically proceeds with high yields, short reaction times, and the catalyst can be reused multiple times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using efficient and cost-effective catalysts. The use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions has been reported for the preparation of hydroxyl naphthalene-1,4-dione derivatives . This method offers advantages such as high yields, short reaction times, and environmental friendliness.
化学反应分析
Types of Reactions
7-Methyl-2-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthoquinone core and the substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
7-Methyl-2-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Medicine: Naphthoquinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar therapeutic applications.
作用机制
The mechanism of action of 7-Methyl-2-phenylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways. Naphthoquinones are known to exert their effects by generating reactive oxygen species (ROS) and inducing oxidative stress in cells. This can lead to the inhibition of cellular processes and the induction of apoptosis in cancer cells. The compound may also interact with enzymes and proteins involved in redox reactions, further contributing to its biological activities .
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: A simple naphthoquinone derivative with diverse applications in organic synthesis and medicinal chemistry.
2-Methyl-1,4-naphthoquinone:
Uniqueness
7-Methyl-2-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
211362-46-8 |
|---|---|
分子式 |
C17H12O2 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
7-methyl-2-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c1-11-7-8-13-15(9-11)17(19)14(10-16(13)18)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
DSBRGXJXDGAQHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
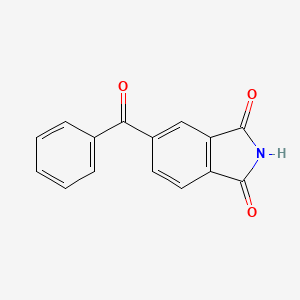
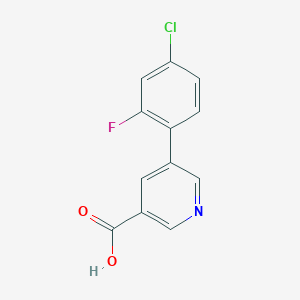

![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)

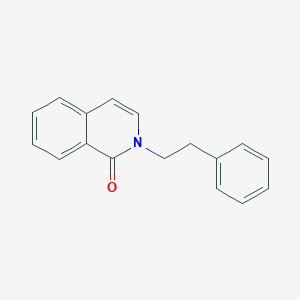



![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)

